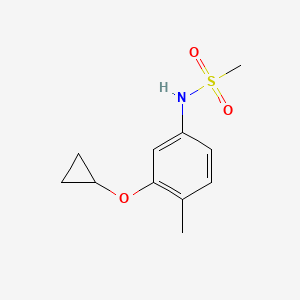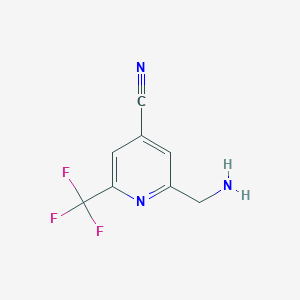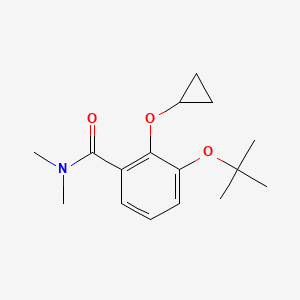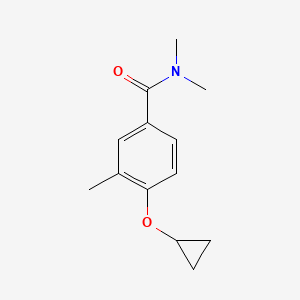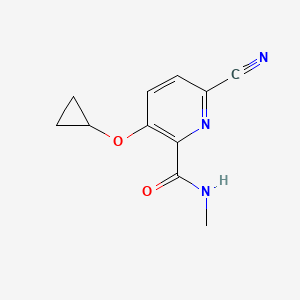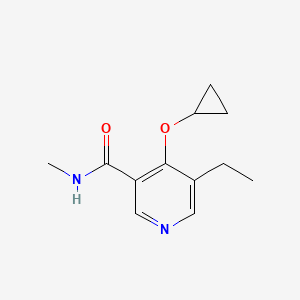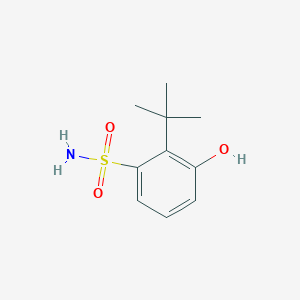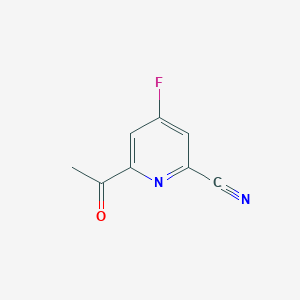
6-Acetyl-4-fluoropyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-4-fluoropyridine-2-carbonitrile is a fluorinated pyridine derivative with the chemical formula C8H5FN2O and a molecular weight of 164.14 g/mol . This compound is characterized by the presence of an acetyl group at the 6-position, a fluorine atom at the 4-position, and a nitrile group at the 2-position of the pyridine ring. It is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-fluoropyridine-2-carbonitrile typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethylformamide (DMF) . The acetyl and nitrile groups can be introduced through subsequent reactions involving acetylation and cyanation, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4-fluoropyridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted pyridine derivatives.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The nitrile group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction of the acetyl group.
Biaryl Compounds: Formed through coupling reactions involving the nitrile group.
Scientific Research Applications
6-Acetyl-4-fluoropyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, including potential drug candidates.
Material Science: Employed in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biochemistry: Utilized in the study of enzyme inhibitors and receptor ligands.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Acetyl-4-fluoropyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability . The nitrile group can participate in hydrogen bonding and other interactions with biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-6-fluoropyridine-2-carbonitrile: A positional isomer with the acetyl and fluorine groups swapped.
6-Fluoropyridine-2-carbonitrile: Lacks the acetyl group and has different reactivity and applications.
2-Cyano-6-fluoropyridine: Another fluorinated pyridine derivative with a nitrile group at the 2-position.
Uniqueness
6-Acetyl-4-fluoropyridine-2-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of the acetyl, fluorine, and nitrile groups allows for diverse reactivity and applications in various fields, making it a valuable compound in organic synthesis and research .
Properties
Molecular Formula |
C8H5FN2O |
|---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
6-acetyl-4-fluoropyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5FN2O/c1-5(12)8-3-6(9)2-7(4-10)11-8/h2-3H,1H3 |
InChI Key |
PTQGUMOYSCUCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



